4-Bromo-2,3-dichloro-6-fluoroaniline
Overview
Description
4-Bromo-2,3-dichloro-6-fluoroaniline is a chemically synthesized compound with the molecular formula C6H3BrCl2FN. This compound is part of the aniline family, characterized by the presence of an amino group attached to a benzene ring. The addition of bromine, chlorine, and fluorine atoms to the benzene ring significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dichloro-6-fluoroaniline typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the halogenation of aniline derivatives. For instance, the compound can be synthesized by sequentially introducing bromine, chlorine, and fluorine atoms into the benzene ring of aniline under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques also helps in monitoring and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dichloro-6-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The amino group in the compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
4-Bromo-2,3-dichl
Properties
IUPAC Name |
4-bromo-2,3-dichloro-6-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2FN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAZYPNKGBYYIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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